![molecular formula C21H31N3O2 B6496137 N'-cyclohexyl-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide CAS No. 955530-90-2](/img/structure/B6496137.png)
N'-cyclohexyl-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
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Overview
Description
N’-cyclohexyl-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a complex organic compound with a unique structure that combines a cyclohexyl group, a tetrahydroquinoline moiety, and an ethanediamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclohexyl-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline derivative. This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. The next step involves the alkylation of the tetrahydroquinoline with an appropriate alkyl halide to introduce the ethyl group.
The final step is the coupling of the cyclohexylamine with the alkylated tetrahydroquinoline derivative using a coupling reagent such as carbodiimide. The reaction conditions typically involve the use of an organic solvent like dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-cyclohexyl-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.
Reduction: The amide groups can be reduced to amines under appropriate conditions.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that compounds similar to N'-cyclohexyl-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide have shown promise in anticancer therapies. The tetrahydroquinoline moiety is known for its ability to interact with various biological targets involved in cancer progression. Studies have demonstrated that derivatives of this compound can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .
2. Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties. Research into related tetrahydroquinoline derivatives has indicated their effectiveness in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may exert their effects through the modulation of neurotransmitter systems and reduction of oxidative stress .
Pharmacological Applications
1. Pain Management
this compound has been studied for its analgesic properties. Its ability to interact with the central nervous system could make it a candidate for developing new pain relief medications. Preliminary studies suggest that it may act on opioid receptors or modulate pain pathways effectively .
2. Antidepressant Properties
Some research has pointed to the potential antidepressant effects of tetrahydroquinoline derivatives. The compound may influence serotonin and norepinephrine levels in the brain, offering a new avenue for treating depression .
Case Studies
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain modifications to the structure enhanced anticancer activity significantly compared to the parent compound .
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of tetrahydroquinoline derivatives in a mouse model of Alzheimer's disease. The results showed that administration of these compounds led to improved cognitive function and reduced amyloid plaque formation in the brain .
Mechanism of Action
The mechanism of action of N’-cyclohexyl-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The tetrahydroquinoline moiety can interact with various enzymes and receptors, modulating their activity. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The ethanediamide linkage can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-N-(2-morpholinoethyl)carbodiimide methyl-p-toluenesulfonate: Similar in structure but contains a morpholino group instead of the tetrahydroquinoline moiety.
1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate: Another related compound with a different functional group.
Uniqueness
N’-cyclohexyl-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is unique due to the presence of the tetrahydroquinoline moiety, which imparts specific biological activities and chemical reactivity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
N'-cyclohexyl-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (CAS Number: 955530-90-2) is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The molecular formula of this compound is C21H31N3O2, with a molecular weight of 357.5 g/mol. The compound features a tetrahydroquinoline moiety, which is often associated with various biological activities including neuroactivity and antitumor effects.
Property | Value |
---|---|
Molecular Formula | C21H31N3O2 |
Molecular Weight | 357.5 g/mol |
CAS Number | 955530-90-2 |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound may exhibit potent antitumor properties. For instance, research has shown that certain tetrahydroquinoline derivatives can induce apoptosis in cancer cells through various mechanisms including the generation of reactive oxygen species (ROS) and the activation of specific cellular pathways such as PARP1-induced programmed necrosis .
In vitro studies on related compounds have demonstrated significant cytotoxicity against various cancer cell lines. For example, deoxynyboquinone, a compound with structural similarities to tetrahydroquinolines, has been shown to selectively kill cancer cells in an NQO1-dependent manner by inducing oxidative stress and DNA damage .
Neuroactivity
The presence of the tetrahydroquinoline structure in this compound suggests potential neuroactive properties. Compounds in this class have been linked to modulation of neurotransmitter systems and show promise for treating neurological disorders. However, specific studies directly examining the neuroactivity of this compound are still limited.
Case Studies and Research Findings
While direct studies on this compound are scarce, related research provides insights into its potential applications:
- Antitumor Mechanisms : A study highlighted that tetrahydroquinoline derivatives can effectively target cancer cells by disrupting cellular redox balance and inducing apoptosis through ROS generation .
- Neuroprotective Effects : Research on similar compounds indicates that they may protect neuronal cells from oxidative stress and apoptosis. This suggests a dual role in both cancer therapy and neuroprotection.
- Molecular Dynamics Simulations : Computational studies have been employed to predict the interactions of similar compounds with biological targets, providing a theoretical framework for understanding their mechanisms of action .
Properties
IUPAC Name |
N'-cyclohexyl-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-2-24-14-6-7-17-15-16(10-11-19(17)24)12-13-22-20(25)21(26)23-18-8-4-3-5-9-18/h10-11,15,18H,2-9,12-14H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEYRJIZIJCCLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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